Deoxycytidine triphosphate (trisodium salt)

Description

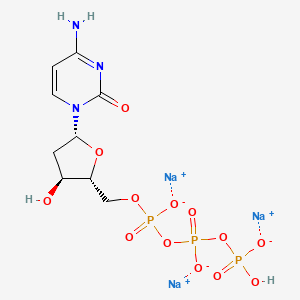

Deoxycytidine triphosphate trisodium salt (dCTP trisodium salt, CAS 2056-98-6) is a nucleotide essential for DNA synthesis. Its chemical formula is $ \text{C}9\text{H}{16}\text{N}3\text{O}{13}\text{P}_3 \cdot 3\text{Na} $, with a molecular weight of 467.16 g/mol . As a sodium salt, it enhances solubility for laboratory applications, including real-time PCR, cDNA synthesis, and DNA sequencing . Unlike analogs modified for therapeutic use, dCTP trisodium salt is primarily a research reagent, classified as non-hazardous under GHS guidelines .

Properties

Molecular Formula |

C9H13N3Na3O13P3 |

|---|---|

Molecular Weight |

533.10 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |

InChI Key |

WBIPTAOOMJEGQO-MILVPLDLSA-K |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycytidine triphosphate (trisodium salt) can be synthesized through a multi-step process involving the phosphorylation of deoxycytidine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of deoxycytidine triphosphate (trisodium salt) involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as ion-exchange chromatography and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine triphosphate (trisodium salt) primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group is replaced by other functional groups .

Common Reagents and Conditions

Common reagents used in the reactions involving deoxycytidine triphosphate (trisodium salt) include water for hydrolysis and various phosphorylating agents for phosphorylation. The reactions are typically carried out under controlled pH and temperature conditions to maintain the integrity of the compound .

Major Products Formed

The major products formed from the reactions of deoxycytidine triphosphate (trisodium salt) include deoxycytidine monophosphate and deoxycytidine diphosphate, depending on the extent of hydrolysis .

Scientific Research Applications

Molecular Biology Techniques

1.1 DNA Synthesis

dCTP is essential for DNA synthesis during polymerase chain reaction (PCR) and other amplification techniques. It serves as a substrate for DNA polymerases, facilitating the incorporation of deoxycytidine into growing DNA strands. This function is critical in various applications, including:

- Real-Time PCR : dCTP is used in quantitative PCR to amplify specific DNA sequences, enabling the detection and quantification of nucleic acids in real-time .

- cDNA Synthesis : In reverse transcription processes, dCTP is incorporated into complementary DNA (cDNA) synthesized from RNA templates .

- DNA Sequencing : dCTP plays a vital role in Sanger sequencing and next-generation sequencing technologies, allowing for accurate nucleotide incorporation during sequencing reactions .

1.2 Mutational Analysis

dCTP is utilized in techniques such as amplification refractory mutation system (ARMS)-PCR to study mutations in specific genes, such as the HBB gene associated with hemoglobin disorders . This application is crucial for genetic testing and research into hereditary diseases.

Therapeutic Research

2.1 Cancer Research

Recent studies have highlighted the potential of targeting deoxycytidine kinase (dCK), an enzyme involved in the phosphorylation of deoxycytidine and its triphosphate forms, to develop cancer therapies. Inhibitors of dCK can lead to depletion of dCTP pools, inducing DNA replication stress and apoptosis in cancer cells . This approach has shown promise in various cancer cell lines, demonstrating the therapeutic potential of manipulating dCTP levels.

2.2 Antiviral Research

dCTP is also investigated for its role in antiviral therapies. By understanding how dCTP analogs can inhibit viral replication mechanisms, researchers aim to develop novel treatments against viral pathogens, including HIV and hepatitis viruses .

Synthetic Biology

3.1 Nucleotide Analog Synthesis

The synthesis of modified nucleotides, including those based on dCTP, allows researchers to explore new biochemical pathways and develop innovative tools for genetic engineering. For instance, C5-modified analogs of dCTP have been synthesized to evaluate their efficacy as substrates for PCR amplification . These modifications can enhance the specificity and efficiency of DNA amplification processes.

Data Overview

The following table summarizes key applications of deoxycytidine triphosphate (trisodium salt):

| Application Area | Description | Key Techniques |

|---|---|---|

| Molecular Biology | Building block for DNA synthesis | PCR, cDNA synthesis, DNA sequencing |

| Genetic Analysis | Used in mutational analysis for genetic disorders | ARMS-PCR |

| Cancer Therapeutics | Targeting dCK to induce apoptosis in cancer cells | High-throughput screening |

| Antiviral Research | Investigating analogs for inhibiting viral replication | Drug development studies |

| Synthetic Biology | Development of modified nucleotides for enhanced biochemical applications | Nucleotide synthesis |

Case Studies

-

Case Study 1: Real-Time PCR Optimization

In a study aimed at optimizing real-time PCR conditions, varying concentrations of dCTP were tested to determine their impact on amplification efficiency and specificity. Results indicated that an optimal concentration led to significant improvements in yield and accuracy . -

Case Study 2: Inhibition of Deoxycytidine Kinase

Research focused on developing small molecule inhibitors targeting deoxycytidine kinase demonstrated that reducing intracellular dCTP levels could effectively induce cell cycle arrest in leukemia cells. This study provided insights into potential therapeutic strategies for cancer treatment .

Mechanism of Action

Deoxycytidine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerase enzymes. During DNA synthesis, the enzyme incorporates deoxycytidine triphosphate into the growing DNA strand, releasing pyrophosphate in the process. This incorporation is driven by the high-energy phosphoanhydride bonds present in the triphosphate group . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Key Compounds:

- Native dCTP : Natural substrate for DNA polymerases.

- 2',2'-Difluorodeoxycytidine Triphosphate (dFdCTP) : Gemcitabine triphosphate, a fluorinated analog with therapeutic activity .

- 5-Fluoro-2'-Deoxycytidine Triphosphate (FdCTP) : Fluorinated analog with cytostatic effects .

- Arabinosylcytosine Triphosphate (ara-CTP): Anti-leukemic agent with altered sugar moiety .

Structural Differences:

| Compound | Structural Modification | Therapeutic Use |

|---|---|---|

| dCTP trisodium salt | None (native structure) | DNA synthesis research |

| dFdCTP | 2',2'-difluoro substitution on deoxyribose | Solid tumor chemotherapy |

| FdCTP | 5-fluoro substitution on cytosine | Antimetabolite therapy |

| ara-CTP | Arabinose sugar instead of deoxyribose | Leukemia treatment |

Enzymatic Incorporation and DNA Polymerase Interactions

Incorporation Efficiency:

dCTP trisodium salt is the natural substrate for DNA polymerases α and β, with Km values of 7.7–8.8 µM (calf thymus enzymes) . Modifications alter polymerase recognition:

Inhibition of DNA Repair:

- dFdCTP : Resists excision by DNA polymerase ε’s 3'→5' exonuclease activity, enhancing cytotoxicity .

- ara-CTP : Excision rate is 37% of natural nucleotides, leading to incomplete repair .

Metabolic Regulation and Feedback Inhibition

dCTP trisodium salt regulates its biosynthesis via feedback inhibition of deoxycytidine kinase (dCK) . Elevated dCTP concentrations inhibit dCK, limiting phosphorylation of deoxycytidine and analogs like ara-C .

Biological Activity

Deoxycytidine triphosphate (dCTP), specifically in its trisodium salt form, is a crucial nucleotide involved in various biological processes, particularly in DNA synthesis and repair. This article explores its biological activity, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₉H₁₃N₃Na₃O₁₃P₃

- Molecular Weight : 533.1 g/mol

- CAS Number : 109909-44-6

- Solubility : Soluble in water (10 mM); insoluble in DMSO .

Biological Functions

- DNA Synthesis : dCTP is one of the four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication. It serves as a substrate for DNA polymerases during the synthesis of DNA strands.

- Allosteric Regulation : dCTP acts as an allosteric regulator of various enzymes involved in nucleotide metabolism, influencing the balance of dNTP pools within the cell .

- Antibiotic Activity : Recent studies indicate that dCTP contributes to antibiotic lethality against mycobacteria, particularly during the stationary phase of growth, suggesting its role in bacterial cell viability and response to treatment .

Applications

- Polymerase Chain Reaction (PCR) : dCTP is commonly used in PCR to amplify DNA sequences, making it essential for genetic research and diagnostics.

- Oligonucleotide Synthesis : It is utilized as a building block in synthesizing modified oligonucleotides for therapeutic applications .

- Research on Nucleotide Pools : dCTP levels are critical for maintaining genomic stability; both deficiency and excess can lead to increased mutation rates, highlighting its importance in cellular metabolism .

1. Role in Antibiotic Efficacy

A study published in Nature demonstrated that dCTP enhances the effectiveness of antibiotics against stationary-phase mycobacteria. The research found that manipulating dCTP levels could potentiate antibiotic action, suggesting potential therapeutic strategies to combat resistant bacterial strains .

2. Synthesis Optimization

Research focusing on synthesizing modified nucleotides reported improved yields when using dCTP as a precursor. The study optimized reaction conditions to enhance the efficiency of producing 5-hydroxymethyl-2'-deoxycytidine triphosphate, demonstrating the versatility of dCTP in synthetic biology applications .

Comparative Analysis of Nucleotide Triphosphates

| Nucleotide | Molecular Weight (g/mol) | Role in DNA Synthesis | Allosteric Regulation |

|---|---|---|---|

| dATP | 507.2 | Yes | Yes |

| dGTP | 507.2 | Yes | Yes |

| dCTP | 533.1 | Yes | Yes |

| dTTP | 484.2 | Yes | Yes |

Q & A

Basic: How should deoxycytidine triphosphate trisodium salt (dCTP) be stored and handled to maintain stability in molecular biology experiments?

Methodological Answer:

- Storage Conditions : Store lyophilized dCTP at -20°C in tightly sealed, light-protected vials to prevent hydrolysis and degradation. Reconstituted solutions should be aliquoted and stored at -20°C for ≤6 months to avoid freeze-thaw cycles .

- Handling Precautions : Use RNase/DNase-free tubes and pipette tips. Wear gloves and lab coats to prevent contamination. Avoid prolonged exposure to room temperature during experimental setups .

- Incompatible Materials : Separate from strong acids/alkalis, oxidizing agents, and reducing agents to prevent undesired reactions .

Basic: What methods are recommended to verify the purity of dCTP trisodium salt for sensitive applications like quantitative PCR (qPCR)?

Methodological Answer:

- HPLC Analysis : Use ion-pair reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify dCTP and detect impurities (e.g., dCDP, dCMP). Acceptable purity thresholds are ≥98% dCTP with ≤1.5% dNDP and ≤0.5% dNMP .

- Enzymatic Assays : Test dCTP functionality in a controlled DNA polymerase reaction (e.g., primer extension assay) to confirm activity. Compare band intensity on gels or fluorescence in real-time PCR against a reference standard .

Advanced: How can researchers modulate intracellular dCTP pools to study nucleotide metabolism in synchronized cell cultures?

Methodological Answer:

- Chemical Inhibition : Treat cells with deoxycytidine analogs (e.g., ara-C) to lower dCTP levels, as ara-C competes with dCTP for incorporation into DNA, inducing replication stress. Monitor dCTP pool dynamics via LC-MS/MS .

- Salvage Pathway Regulation : Knock down deoxycytidine kinase (dCK) using siRNA to reduce dCTP synthesis from salvage pathways. Combine with thymidine supplementation to synchronize cells in S-phase and study dCTP/dTTP balance .

Advanced: What experimental strategies are used to analyze competitive inhibition between dCTP and analogs (e.g., ddCTP) in reverse transcriptase assays?

Methodological Answer:

- Kinetic Assays : Perform in vitro reverse transcriptase reactions with varying ratios of dCTP:ddCTP. Measure incorporation efficiency via radiolabeled dCTP (³²P or ³H) and quantify inhibition constants (Ki) using Lineweaver-Burk plots .

- Structural Studies : Use X-ray crystallography or cryo-EM to compare binding modes of dCTP and ddCTP in the enzyme active site. Mutagenesis (e.g., Y115A in HIV RT) can validate residue-specific interactions .

Advanced: What analytical techniques are suitable for quantifying dCTP concentrations in enzymatic reaction mixtures?

Methodological Answer:

- Mass Spectrometry (LC-MS/MS) : Employ a C18 column with mobile phase buffered at pH 6.5 to separate dCTP from other NTPs. Use isotope-labeled dCTP (¹³C/¹⁵N) as an internal standard for quantification .

- Enzymatic Conversion : Convert dCTP to ATP via nucleoside diphosphate kinase (NDPK), then quantify ATP using luciferase-based luminescence assays. Normalize against a standard curve .

Advanced: How can researchers resolve contradictions in dCTP-dependent DNA synthesis inhibition observed across cell lines?

Methodological Answer:

- Metabolic Profiling : Measure dCTP pool sizes via HPLC in different cell lines (e.g., HeLa vs. Jurkat) under identical treatment conditions (e.g., thymidine block). Correlate with RNA-seq data to identify differential expression of salvage pathway enzymes (e.g., dCK, CMP kinase) .

- Single-Cell Analysis : Use fluorescent dCTP analogs (e.g., Cy5-dCTP) and live-cell imaging to track incorporation heterogeneity in asynchronous vs. synchronized populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.